3-(2-Chlorophenyl)propanenitrile
Overview
Description
3-(2-Chlorophenyl)propanenitrile is an organic compound with the molecular formula C9H8ClN. It is a nitrile derivative characterized by the presence of a chlorophenyl group attached to a propanenitrile moiety. This compound is known for its applications in various chemical syntheses and research fields.
Synthetic Routes and Reaction Conditions:
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From Halogenoalkanes: One common method involves the reaction of 2-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion. [ \text{C}_6\text{H}_4\text{ClCH}_2\text{CH}_2\text{Cl} + \text{NaCN} \rightarrow \text{C}_6\text{H}_4\text{ClCH}_2\text{CH}_2\text{CN} + \text{NaCl} ]
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From Amides: Another method involves the dehydration of 2-chlorophenylpropionamide using phosphorus pentoxide (P4O10) as a dehydrating agent. This reaction is typically performed under high-temperature conditions. [ \text{C}_6\text{H}_4\text{ClCH}_2\text{CH}_2\text{CONH}_2 \xrightarrow{\text{P}4\text{O}{10}} \text{C}_6\text{H}_4\text{ClCH}_2\text{CH}_2\text{CN} + \text{H}_2\text{O} ]
Industrial Production Methods:
- Industrially, this compound can be produced through large-scale reactions involving the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the nitrile group can be replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4). [ \text{C}_6\text{H}_4\text{ClCH}_2\text{CH}_2\text{CN} + 4\text{H}_2 \xrightarrow{\text{LiAlH}_4} \text{C}_6\text{H}_4\text{ClCH}_2\text{CH}_2\text{CH}_2\text{NH}_2} ]
Common Reagents and Conditions:
Sodium Cyanide (NaCN): Used in substitution reactions to introduce the nitrile group.
Lithium Aluminum Hydride (LiAlH4): Used in reduction reactions to convert nitriles to amines.
Major Products:
Amines: Reduction of the nitrile group yields primary amines.
Substituted Nitriles: Various nucleophiles can replace the nitrile group, leading to different substituted products.
Scientific Research Applications
3-(2-Chlorophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)propanenitrile involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
3-(4-Chlorophenyl)propanenitrile: Similar structure but with the chlorine atom in the para position.
2-(3-Chlorophenyl)propanenitrile: Chlorine atom in the meta position.
Uniqueness:
- The position of the chlorine atom in 3-(2-Chlorophenyl)propanenitrile (ortho position) can influence its reactivity and interaction with other molecules, making it unique compared to its isomers.
Properties
IUPAC Name |
3-(2-chlorophenyl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTXIUJWFHJGBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342309 | |
Record name | 3-(2-Chlorophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7315-17-5 | |
Record name | 3-(2-Chlorophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chlorohydrocinnamonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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